molecular formula C10H8N2 B1205877 2,4'-Bipyridine CAS No. 581-47-5

2,4'-Bipyridine

Cat. No. B1205877
Key on ui cas rn: 581-47-5
M. Wt: 156.18 g/mol
InChI Key: RMHQDKYZXJVCME-UHFFFAOYSA-N
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Patent
US07723522B2

Procedure details

14.2 g (87 mmol) of 1,1,3,3-tetramethoxypropane, 10 g (83 mmol) of 4-acetylpyridine, 30 ml (500 mmol) of acetic acid and 39 g (500 mmol) of ammonium acetate were dissolved in 160 ml of 2-propanol, and the reaction solution was allowed to undergo the reaction at 80° C. for 9 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 200 g (1.2 mol) of 25% sodium hydroxide aqueous solution and then extracted three times with 200 ml of toluene. The organic layer was concentrated and then purified by distillation under a reduced pressure to obtain 3.2 g (yield 27.6%) of the title compound (purity 98.2%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Yield
27.6%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][CH:5](OC)OC.[C:12]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)(=O)[CH3:13].C(O)(=O)C.C([O-])(=O)C.[NH4+:29].[OH-].[Na+]>CC(O)C>[N:29]1[CH:5]=[CH:4][CH:3]=[CH:13][C:12]=1[C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
39 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
160 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 80° C. for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 27.6%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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